1-(2-naphthylmethyl)-3-piperidinol

Descripción

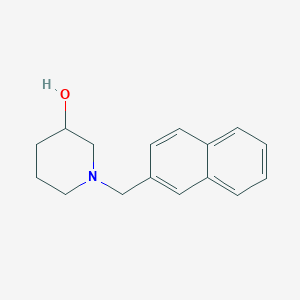

1-(2-Naphthylmethyl)-3-piperidinol is a piperidine derivative featuring a naphthylmethyl group attached to the nitrogen atom of the 3-piperidinol scaffold. The naphthylmethyl group likely enhances lipophilicity, influencing bioavailability and receptor interactions compared to simpler phenyl or alkyl substituents.

Propiedades

IUPAC Name |

1-(naphthalen-2-ylmethyl)piperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c18-16-6-3-9-17(12-16)11-13-7-8-14-4-1-2-5-15(14)10-13/h1-2,4-5,7-8,10,16,18H,3,6,9,11-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJBHRWWALSUHEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC3=CC=CC=C3C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Structural Comparisons

Pharmacological Comparisons

Analgesic Activity

- PD () : In tail immersion (acute thermal pain) and formalin (chronic chemical pain) tests, PD showed superior analgesic effects to phencyclidine (PCP), with significant latency increases at 15–45 min post-injection. The 2-methylphenyl group enhances receptor affinity .

- Glucuronide derivatives (): Metabolites like 1-O-[piperidinyl]-β-D-glucopyranosiduronic acid (compounds 4–5) exhibit increased polarity, likely reducing central nervous system penetration but improving renal excretion .

Metabolic Stability

- Naphthylmethyl group: notes that (2-naphthylmethyl)succinate is a metabolite in anaerobic degradation, suggesting enzymatic processing of naphthyl-containing compounds. This group may undergo oxidation or conjugation, affecting drug half-life .

- Glucuronidation : Compounds with glucuronic acid moieties () are rapidly excreted, as shown in human and murine urinary metabolite studies using LC/MS/MS .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.